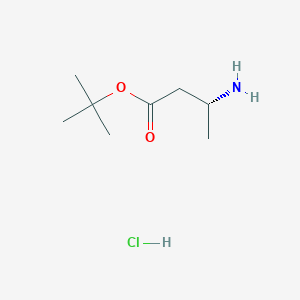

(R)-tert-Butyl 3-aminobutanoate hydrochloride

Description

(R)-tert-Butyl 3-aminobutanoate hydrochloride (CAS 158849-23-1) is a chiral compound with the molecular formula C₈H₁₇NO₂·HCl and a molecular weight of 195.69 g/mol. It is a white to yellow crystalline solid, widely used as a key intermediate in pharmaceutical synthesis, agrochemical development, and organic chemistry research . The tert-butyl ester group enhances steric protection of the amino functionality, making it valuable for controlled reactions in multi-step syntheses. Its hydrochloride form improves solubility in polar solvents, facilitating its use in industrial and academic laboratories. Market reports highlight its global demand, driven by applications in enantioselective drug development and pesticide formulation .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H18ClNO2 |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

tert-butyl (3R)-3-aminobutanoate;hydrochloride |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(9)5-7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 |

InChI Key |

CHPNDKSXVMHZTB-FYZOBXCZSA-N |

Isomeric SMILES |

C[C@H](CC(=O)OC(C)(C)C)N.Cl |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Chlorinating Agent-Mediated Esterification

The most direct method involves reacting R-3-aminobutyric acid with tert-butanol in the presence of chlorinating agents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMCS). This approach leverages the in situ formation of the acyl chloride intermediate, which subsequently reacts with tert-butanol to yield the ester hydrochloride.

- Step 1 : Under nitrogen protection, R-3-aminobutyric acid (1.94 mol) is suspended in anhydrous tert-butanol.

- Step 2 : The mixture is cooled to 0–10°C, and TMCS (3.0 equiv) is added dropwise.

- Step 3 : After warming to 20–30°C and stirring overnight, the reaction is concentrated under reduced pressure to afford the crude product.

- Yield : 98–99% with >99.9% enantiomeric excess (ee).

Key Advantages :

- Single-step process with high atom economy.

- No requirement for amino-group protection, simplifying purification.

Boc Protection-Deprotection Strategy

Multi-Step Synthesis via Boc Intermediates

For substrates requiring enhanced stability during esterification, a protection-deprotection strategy is employed:

- Step 1 : R-3-aminobutyric acid is protected with di-tert-butyl dicarbonate (Boc₂O) in aqueous sodium carbonate to form N-Boc-R-3-aminobutyric acid.

- Step 2 : The Boc-protected acid is esterified with tert-butanol using DCC/DMAP in dichloromethane.

- Step 3 : The Boc group is removed with HCl in methanol, yielding the hydrochloride salt.

- Yield : 85–90% after deprotection.

Key Considerations :

- Avoids racemization during esterification due to steric protection of the amino group.

- Suitable for acid-sensitive substrates.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | ee | Scalability |

|---|---|---|---|---|---|

| Direct esterification | R-3-aminobutyric acid, TMCS, t-BuOH | 0–30°C, N₂ atmosphere | 98–99% | >99.9% | High |

| Boc protection-deprotection | Boc₂O, DCC/DMAP, HCl | 20–25°C, aqueous/organic | 85–90% | >99.5% | Moderate |

| Enzymatic + esterification | Aspartase, SOCl₂, t-BuOH | 20–40°C, pH 7–9 | >90% | ≥99.9% | High |

Critical Reaction Parameters

Solvent and Temperature Effects

Chirality Retention

- Direct esterification preserves ee due to the absence of basic conditions that could epimerize the α-carbon.

- Enzymatic methods achieve near-perfect stereocontrol through substrate-specific enzyme active sites.

Industrial-Scale Considerations

Cost and Waste Management

Regulatory Compliance

- Boc-deprotection methods necessitate stringent control of residual solvents (e.g., dichloromethane).

- Thionyl chloride-derived processes must address corrosivity and safety protocols.

Emerging Methodologies

Continuous Flow Synthesis

Recent patents suggest adopting continuous flow reactors to enhance efficiency in chlorinating agent-mediated esterification, reducing reaction times by 50%.

Biocatalytic Esterification

Pilot-scale studies demonstrate lipase-catalyzed esterification of R-3-aminobutyric acid with tert-butanol, though yields remain suboptimal (70–75%).

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-aminobutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other derivatives.

Scientific Research Applications

Chemistry

(R)-tert-Butyl 3-aminobutanoate hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which are essential in the development of new pharmaceuticals. The compound participates in various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form oximes or nitriles.

- Reduction : The ester group can be reduced to alcohols.

- Substitution : The amino group can engage in nucleophilic substitution reactions to yield amides or other derivatives.

These reactions highlight the compound's versatility as a synthetic intermediate.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows researchers to investigate how different enantiomers interact with biological targets, providing insights into drug design and efficacy. For example, studies have shown that this compound can act as a substrate for specific enzymes, leading to the formation of biologically active metabolites that modulate various physiological pathways .

Medicine

The compound is particularly relevant in pharmacology as an intermediate in the synthesis of drugs targeting the central nervous system. Its ability to form enantiomerically pure substances makes it valuable for developing medications with specific therapeutic effects. Case studies demonstrate its use in synthesizing compounds that exhibit neuroprotective properties or modulate neurotransmitter systems .

Data Tables

| Application Area | Specific Use | Example Studies |

|---|---|---|

| Chemistry | Building block for organic synthesis | Synthesis of complex pharmaceuticals |

| Biology | Study of enzyme mechanisms | Interaction with enzyme substrates |

| Medicine | Drug synthesis intermediate | Development of CNS-targeting drugs |

Case Studies

- Pharmacological Profiling : A study investigated the binding affinity of fluorescent probes derived from this compound to cannabinoid receptors. The results indicated that modifications to the compound significantly altered its pharmacological profile, showcasing its potential in drug development .

- Neuroprotective Properties : Research highlighted the role of this compound in synthesizing neuroprotective agents that target specific pathways involved in neurodegenerative diseases. This emphasizes its importance in developing therapies for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-aminobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, facilitating various biochemical reactions. The tert-butyl ester group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (R)-tert-Butyl 3-aminobutanoate hydrochloride with structurally related compounds, including enantiomers, ester variants, and derivatives with modified substituents:

Key Differences and Research Findings

Enantiomeric Pair (R vs. S) :

- The (R)-enantiomer is priced significantly higher than the (S)-enantiomer (¥52,200 vs. ¥18,600 for comparable quantities), reflecting its greater demand in asymmetric synthesis and bioactive molecule production .

- The stereochemical configuration influences biological activity; the (R)-form is often preferred in drug candidates targeting specific enzymes or receptors .

Ester Group Variations: Methyl and Ethyl Esters: These derivatives (e.g., methyl and ethyl 3-aminobutanoate hydrochlorides) have lower molecular weights (167.63 g/mol) and fewer steric hindrance effects compared to the tert-butyl variant. This makes them more reactive but less stable under acidic or basic conditions . tert-Butyl Esters: The tert-butyl group enhances stability and protects the amine group during reactions, making it ideal for multi-step syntheses. However, it requires harsher conditions (e.g., strong acids) for deprotection .

2-[(Cyclopropylmethyl)amino]acetate hydrochloride: The cyclopropyl group introduces rigidity, which may enhance metabolic stability in drug molecules .

Market and Production Trends: The global market for this compound is concentrated in Asia (70% of production) and North America (20%), driven by pharmaceutical and agrochemical industries . Derivatives like tert-Butyl 3-amino-2-methylpropanoate hydrochloride are emerging in niche applications, such as protease inhibitor development .

Biological Activity

(R)-tert-Butyl 3-aminobutanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound, with the chemical formula , is characterized by its chiral center, which plays a crucial role in its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially aiding in membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate enzyme activity and receptor binding, influencing multiple physiological pathways .

Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective properties. In animal models, it has been shown to prevent drug-induced memory impairment, suggesting potential applications in treating neurodegenerative diseases . The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in central nervous system (CNS) disorders .

Anticancer Properties

Research indicates that this compound may have anticancer effects through the inhibition of specific mitotic proteins. For instance, it has been evaluated for its role in disrupting the function of centrosomes in cancer cells, leading to multipolar spindle formation and subsequent cell death . This mechanism highlights its potential as a candidate for cancer therapy.

Comparative Studies

A comparative analysis with similar compounds reveals that this compound possesses unique properties due to its specific chiral configuration. For example, when compared to racemic mixtures or other enantiomers, it demonstrates distinct biological activities and pharmacokinetic profiles .

| Compound Type | Biological Activity | Mechanism |

|---|---|---|

| This compound | Neuroprotective, Anticancer | Enzyme modulation, receptor interaction |

| Racemic mixtures | Variable activity | Non-specific interactions |

| Other enantiomers | Reduced efficacy | Altered binding properties |

Case Studies

- Neuroprotection Against Flunitrazepam : A study demonstrated that immunization with antibodies against flunitrazepam could prevent sedation induced by this drug when combined with this compound. This suggests a protective mechanism against drug-induced cognitive decline .

- Inhibition of HSET Protein : In vitro studies showed that this compound inhibited the HSET protein involved in mitotic spindle formation in cancer cells. This inhibition led to increased multipolarity and cell death in centrosome-amplified cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-tert-Butyl 3-aminobutanoate hydrochloride, and how is enantiomeric purity ensured?

- Methodology : The synthesis typically involves chiral resolution of racemic mixtures or asymmetric catalysis. For example, tert-butyl esters are often prepared via acid-catalyzed esterification of the corresponding carboxylic acid with tert-butanol, followed by protection of the amine group. Enantiomeric purity is validated using chiral HPLC or polarimetry, with comparisons to known optical rotations .

- Key Data : The (R)-enantiomer (CAS RN 158849-23-1) and (S)-enantiomer (CAS RN 161105-54-0) are distinct in their chromatographic retention times and optical activities .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, with tert-butyl groups showing characteristic singlets at ~1.4 ppm (¹H) and 28-30 ppm (¹³C) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 160.1 for the free base) .

- Elemental Analysis : Validates purity (>98%) by matching calculated vs. observed C, H, N percentages .

Q. How should this compound be stored to ensure stability?

- Methodology : Store at 2–8°C in airtight, light-resistant containers. Hydrochloride salts are hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis. Long-term stability studies indicate no degradation under these conditions for ≥12 months .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?

- Methodology :

- Purity Check : Re-crystallize or use preparative HPLC to remove impurities affecting spectral clarity .

- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d₆) do not interact with the amine group, which may broaden NMR peaks .

- Orthogonal Validation : Cross-validate with IR spectroscopy (amine N-H stretches at ~3300 cm⁻¹) and X-ray crystallography if single crystals are obtainable .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

- Methodology :

- Co-solvent Systems : Use DMSO (≤5% v/v) or ethanol to enhance aqueous solubility without denaturing proteins .

- pH Adjustment : The hydrochloride salt is soluble in acidic buffers (pH 4–6), but may precipitate in neutral or alkaline conditions. Adjust using 0.1 M HCl or acetate buffers .

Q. How is the compound’s chiral integrity maintained during derivatization or coupling reactions?

- Methodology :

- Protecting Groups : Use Boc (tert-butoxycarbonyl) or Fmoc groups to shield the amine during reactions. Deprotection with HCl/dioxane preserves stereochemistry .

- Kinetic Monitoring : Track enantiomeric excess (ee) via chiral HPLC after each synthetic step. A drop in ee >2% indicates racemization .

Q. What are the computational approaches to predict its reactivity in nucleophilic acyl substitution?

- Methodology :

- DFT Calculations : Model transition states using software like Gaussian or ORCA to predict activation energies for ester hydrolysis or amine acylation .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., THF) to optimize reaction conditions .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed melting points?

- Methodology :

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms. The reported mp for the (R)-enantiomer is ~50°C (at 0.7 mm Hg), but polymorphs may vary .

- Impurity Profiling : Trace metal analysis (ICP-MS) can detect catalysts (e.g., Pd) from synthesis, which may lower mp .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.